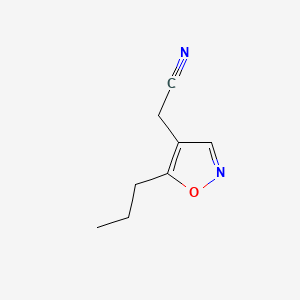

2-(5-Propylisoxazol-4-yl)acetonitrile

Description

2-(5-Propylisoxazol-4-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring an isoxazole ring substituted with a propyl group at the 5-position and an acetonitrile moiety at the 4-position. The isoxazole core, a five-membered ring with one oxygen and one nitrogen atom, imparts distinct electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its nitrile group enhances reactivity, enabling participation in nucleophilic additions, cyclizations, and other transformations.

Properties

CAS No. |

155602-44-1 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.181 |

IUPAC Name |

2-(5-propyl-1,2-oxazol-4-yl)acetonitrile |

InChI |

InChI=1S/C8H10N2O/c1-2-3-8-7(4-5-9)6-10-11-8/h6H,2-4H2,1H3 |

InChI Key |

SDOZHJMJKQUTON-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=NO1)CC#N |

Synonyms |

4-Isoxazoleacetonitrile,5-propyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs include:

- Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives: These coumarin-based compounds share a nitrile or ester group but differ in their core heterocycle (chromenone vs. isoxazole). Density Functional Theory (DFT) studies reveal that non-planar molecular geometries and localized HOMO-LUMO distributions (on the chromenone ring) influence reactivity . In contrast, 2-(5-Propylisoxazol-4-yl)acetonitrile likely exhibits HOMO-LUMO localization on the isoxazole ring, affecting charge transfer and nucleophilic attack sites.

- Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile: This benzimidazole derivative features a fused aromatic system, offering greater π-conjugation and rigidity compared to the isoxazole analog.

- The mercapto group (-SH) provides distinct redox behavior absent in the isoxazole derivative .

Physicochemical Properties

Key differences:

- Solubility: The benzimidazole derivative’s amino group enhances water solubility, whereas the propyl group in the isoxazole analog may reduce polarity.

- Thermal Stability : Benzimidazole and triazole derivatives generally exhibit higher melting points due to stronger intermolecular interactions (hydrogen bonding, π-stacking) compared to isoxazoles.

Electronic Structure and DFT Insights

DFT calculations on coumarin derivatives (e.g., HOMO-LUMO energies of −6.2 eV and −2.1 eV, respectively) highlight charge localization on the heterocycle . For this compound, analogous studies would predict lower HOMO energies (due to the electron-withdrawing nitrile) and LUMO localization on the isoxazole ring, favoring electrophilic aromatic substitution at the 4-position.

Research Findings and Implications

- Pharmaceutical Relevance : Benzimidazole and triazole derivatives are well-documented in drug discovery (e.g., antifungals, kinase inhibitors). The isoxazole analog’s nitrile group positions it as a precursor for bioactive molecules via click chemistry or cross-coupling reactions .

- Material Science : The isoxazole core’s electronic properties could be exploited in organic semiconductors or ligands for catalysis, contrasting with benzimidazoles’ use in fluorescent probes .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the isoxazole ring. For example, the acetonitrile group’s electron-withdrawing effect may activate the 4-position for substitution .

- Molecular docking : Screen against targets like cytochrome P450 or kinases. Analogous triazole-acetonitriles () showed antimicrobial activity via enzyme inhibition .

- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~1.5 for similar compounds in ) and blood-brain barrier permeability .

Validation : Cross-reference computational results with experimental bioassays. For instance, PASS Online predicted triazole derivatives’ antimalarial activity, later confirmed in vitro .

What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

Basic Research Question

- HPLC : Use a C18 column with acetonitrile/water gradients. In , a face-centered composite design optimized acetonitrile content (x₁), column temperature (x₂), and flow rate (x₃) for resolution .

- NMR : ¹H NMR in DMSO-d6 can resolve isoxazole protons (δ 6.5–8.5 ppm) and acetonitrile’s methylene group (δ 3.5–4.5 ppm) .

- MS : ESI-MS in positive mode detects [M+H]⁺ ions. For 2-(5-Methoxy-triazolyl)acetonitrile (), m/z 247.1 matched theoretical values .

Troubleshooting : If peaks overlap, employ 2D NMR (HSQC, HMBC) or hyphenated techniques like LC-MS .

How do substituents on the isoxazole ring (e.g., propyl vs. phenyl groups) affect the compound’s physicochemical properties?

Advanced Research Question

- Lipophilicity : A propyl group (LogP ~2.1) increases hydrophobicity compared to phenyl (LogP ~2.8 in ). Measure via shake-flask method or HPLC retention times .

- Solubility : Polar substituents (e.g., methoxy in ) enhance aqueous solubility. Use Hansen solubility parameters for solvent selection .

- Reactivity : Electron-donating groups (e.g., methyl) deactivate the isoxazole ring toward electrophilic substitution, while electron-withdrawing groups (e.g., nitrile) activate it .

Experimental Design : Synthesize analogs with varying substituents and compare via QSAR modeling .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

- Byproduct Identification : Common byproducts include uncyclized intermediates or oxidized derivatives. Use LC-MS to identify masses matching potential side products .

- Reaction Optimization : In triazole-acetonitrile synthesis (), excess chloroacetonitrile (2 equiv.) and anhydrous sodium acetate reduced thiol impurities .

- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions (e.g., dimerization) .

Case Study : For 6-anilino-uracils (), trituration with water removed unreacted anhydrides. Apply similar post-reaction washes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.